3-[(Dichlorophosphinyl)oxy]propanoic Acid Benzyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dichlorophosphinyl)oxy]propanoic Acid Benzyl Ester typically involves the reaction of propanoic acid derivatives with dichlorophosphinyl chloride in the presence of a base. The reaction conditions often include low temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is carefully monitored to maintain optimal conditions and prevent contamination .
Chemical Reactions Analysis
Types of Reactions
3-[(Dichlorophosphinyl)oxy]propanoic Acid Benzyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
3-[(Dichlorophosphinyl)oxy]propanoic Acid Benzyl Ester is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving phosphonate esters.
Medicine: As a precursor in the synthesis of cyclophosphamide, a chemotherapeutic agent.
Industry: In the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(Dichlorophosphinyl)oxy]propanoic Acid Benzyl Ester involves its conversion to active metabolites in biological systems. These metabolites interact with cellular components, leading to various biochemical effects. The molecular targets include enzymes and proteins involved in cellular metabolism and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-[(Dichlorophosphinyl)oxy]propanoic Acid Ethyl Ester
- 3-[(Dichlorophosphinyl)oxy]propanoic Acid Methyl Ester
- 3-[(Dichlorophosphinyl)oxy]propanoic Acid Isopropyl Ester
Uniqueness
3-[(Dichlorophosphinyl)oxy]propanoic Acid Benzyl Ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. This makes it particularly useful as an intermediate in the synthesis of cyclophosphamide .
Properties
IUPAC Name |
benzyl 3-dichlorophosphoryloxypropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2O4P/c11-17(12,14)16-7-6-10(13)15-8-9-4-2-1-3-5-9/h1-5H,6-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZIFKIFHZDTHEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCOP(=O)(Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2O4P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40517945 |
Source
|
Record name | Benzyl 3-[(dichlorophosphoryl)oxy]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40517945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84681-46-9 |
Source
|
Record name | Benzyl 3-[(dichlorophosphoryl)oxy]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40517945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.